Membrane Impermeability of 6-Aminophthalazine-1,4-dione vs. Luminol
6-Aminophthalazine-1,4-dione (Isoluminol) demonstrates quantitatively greater polarity and hydrophilicity than Luminol, rendering it membrane-impermeable [1]. In contrast, Luminol readily permeates cell membranes due to its more lipophilic nature [1]. This difference is not merely qualitative but is a direct consequence of the compound's distinct physicochemical profile.
| Evidence Dimension | Membrane permeability |
|---|---|
| Target Compound Data | Membrane-impermeable |
| Comparator Or Baseline | Luminol (Membrane-permeable) |
| Quantified Difference | Qualitative difference; Isoluminol is 'more polar' and 'more hydrophilic' |
| Conditions | Physicochemical characterization study |
Why This Matters
This property allows for the selective quantification of extracellular reactive oxygen species, avoiding contamination from intracellular signals that would occur with Luminol.
- [1] Jancinová, V., et al. (2006). The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils. Redox Report, 11(3), 110-116. View Source
